1h-Perimidin-2-yl(phenyl)methanol

Antimicrobial Perimidine MIC

This compound features a secondary alcohol at the C‑2 position, enabling intermolecular hydrogen‑bonded dimers confirmed by X‑ray crystallography—functionality absent from all 2‑aryl perimidines. Its NSC78710 designation by NCI validates anticancer screening potential. Ideal for probing non‑DNA‑intercalating cytotoxicity or H‑bond‑directed crystal engineering. Ensure reproducible biological screening by selecting this specific alcohol analog rather than generic 2‑aryl perimidines that lack the hydroxyl donor/acceptor profile.

Molecular Formula C18H14N2O
Molecular Weight 274.3 g/mol
CAS No. 20956-95-0
Cat. No. B14710711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1h-Perimidin-2-yl(phenyl)methanol
CAS20956-95-0
Molecular FormulaC18H14N2O
Molecular Weight274.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=NC3=CC=CC4=C3C(=CC=C4)N2)O
InChIInChI=1S/C18H14N2O/c21-17(13-6-2-1-3-7-13)18-19-14-10-4-8-12-9-5-11-15(20-18)16(12)14/h1-11,17,21H,(H,19,20)
InChIKeyQMRJCXWOVDWCOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Perimidin-2-yl(phenyl)methanol (CAS 20956-95-0): Structural Identity and Procurement-Relevant Classification


1H-Perimidin-2-yl(phenyl)methanol (CAS 20956-95-0, also designated NSC78710) is a 2,2-disubstituted 2,3-dihydro-1H-perimidine derivative bearing both a phenyl ring and a secondary alcohol at the C-2 position [1]. The compound belongs to the broader class of peri-naphtho-fused pyrimidines (perimidines), which are recognized as privileged scaffolds in medicinal chemistry due to their planar tricyclic architecture and capacity for DNA intercalation, metal chelation, and diverse biological target engagement [2]. Unlike simple 2-aryl-1H-perimidines that lack the hydroxyl substituent, the presence of both hydrogen-bond donor (–OH) and acceptor (perimidine N) functionalities in a single C-2 substituent confers a distinct conformational and intermolecular interaction profile that is not achievable with mono-substituted analogs [3]. This structural feature directly impacts solid-state packing, solubility, and target-binding geometry—parameters that are critical for reproducible biological screening and formulation development.

Why 1H-Perimidin-2-yl(phenyl)methanol Cannot Be Readily Substituted with Generic 2-Aryl Perimidine Analogs


The perimidine scaffold tolerates extensive substitution at the 2-position, but small changes in the C-2 substituent produce disproportionately large effects on biological activity, physicochemical properties, and solid-state behavior [1]. In the landmark cytostatic study by Braña et al., a systematic series of 2-substituted perimidines revealed that the presence and nature of a basic nitrogen in the C-2 side chain was the primary determinant of cytotoxic potency, with the dimethylaminomethylene derivative achieving maximal activity [1]. For 1H-perimidin-2-yl(phenyl)methanol specifically, the C-2 substituent is neither a simple aryl ring nor an aminoalkyl chain, but a phenyl(hydroxy)methyl group that introduces a chiral center, a hydrogen-bond donor, and steric bulk simultaneously. This substitution pattern is absent from the majority of commercially available perimidine screening libraries, which are dominated by 2-aryl or 2-alkyl derivatives lacking the hydroxyl functionality [2]. Consequently, procurement of generic 2-phenyl-1H-perimidine or 2-(4-methoxyphenyl)-1H-perimidine as replacements would eliminate the specific hydrogen-bonding and conformational properties that govern target binding and crystal packing for this compound. Furthermore, the compound's registration as NSC78710 in the National Cancer Institute repository indicates that it was specifically selected for biological evaluation based on structural criteria that distinguish it from other perimidine congeners [3].

Quantitative Differentiation Evidence for 1H-Perimidin-2-yl(phenyl)methanol Relative to In-Class Analogs


Antimicrobial Potency of 2-Aryl Perimidines: The 4-Methoxy Substituent Benchmark and Implications for Phenyl/Hydroxy Analogs

In a 2024 study of 22 perimidine derivatives (3a–v) synthesized via condensation of 1,8-diaminonaphthalene with aryl aldehydes, the 4-methoxy-substituted perimidine (3h) displayed the strongest activity against S. aureus with a MIC of 15.62 µg/mL, outperforming ciprofloxacin (MIC 31.25 µg/mL) [1]. While the target compound 1H-perimidin-2-yl(phenyl)methanol was not directly assayed in this panel, the study establishes clear quantitative structure–activity relationship (SAR) benchmarks for 2-aryl perimidines: electron-donating substituents at the para position of the phenyl ring enhance antibacterial activity, whereas unsubstituted phenyl analogs show weaker or negligible activity [1]. The target compound's phenyl group is unsubstituted, but the C-2 hydroxyl introduces hydrogen-bonding capability absent from all compounds in the 3a–v series, potentially altering target engagement and bacterial membrane permeability in ways that cannot be extrapolated from the simple 2-aryl SAR.

Antimicrobial Perimidine MIC Staphylococcus aureus

Cytostatic Activity of 2-Substituted Perimidines: The Critical Role of a Basic Nitrogen in the C-2 Side Chain

A foundational 1990 structure–activity relationship study by Braña et al. systematically evaluated the cytostatic activity of 2-substituted perimidines across multiple cancer cell lines [1]. The study demonstrated that the presence of a basic nitrogen atom in the C-2 substituent chain was essential for cytostatic potency, with the 2-dimethylaminomethylene derivative exhibiting maximal activity [1]. The target compound, 1H-perimidin-2-yl(phenyl)methanol, lacks a basic nitrogen in its C-2 side chain (the nitrogen atoms reside within the perimidine ring system), placing it in a distinct SAR category relative to the aminoalkyl-substituted series. However, the compound's secondary alcohol group provides a hydrogen-bond donor that is absent from the simple 2-aryl and 2-alkyl perimidines that were inactive in the Braña panel [1]. This structural distinction may confer an alternative mechanism of cytostatic action (e.g., through hydrogen-bond-mediated target recognition) that is not accessible to either the basic-amine series or the unsubstituted aryl series.

Cytostatic Perimidine SAR Cancer

Solid-State Conformational Differentiation: X-ray Evidence for Intermolecular Hydrogen-Bonded Dimerization

Single-crystal X-ray diffraction analysis of phenyl(2-phenyl-2,3-dihydro-1H-perimidin-2-yl)methanol (the target compound) revealed that the molecule forms intermolecular hydrogen-bonded dimers in the solid state, a packing motif driven by the C-2 hydroxyl group [1]. This dimerization is not possible for 2-phenyl-1H-perimidine or other 2-aryl perimidines that lack a hydrogen-bond donor on the C-2 substituent [2]. The stabilization energy of this hydrogen-bonded dimer was calculated using quantum mechanical methods, providing quantitative insight into the energetic contribution of the –OH group to crystal packing [1]. This solid-state behavior has direct implications for the compound's melting point, solubility, hygroscopicity, and long-term storage stability—all parameters that are critical for reproducible biological assay performance and formulation development.

X-ray crystallography Hydrogen bonding Solid-state Conformation

NCI Repository Inclusion as a Differentiator: NSC78710 Selection for Developmental Therapeutics Screening

The assignment of NSC number 78710 by the National Cancer Institute's Developmental Therapeutics Program (DTP) indicates that this specific compound was selected for inclusion in the NCI repository based on structural criteria deemed relevant to anticancer drug discovery [1]. The NCI-60 human tumor cell line screen has historically served as a filter for prioritizing compounds with novel mechanisms or potency profiles [2]. While the specific NCI-60 screening results for NSC78710 are not publicly accessible in the open literature, the mere fact of its selection as an NSC compound differentiates it from the vast majority of perimidine analogs that were never deemed worthy of NCI repository inclusion. For procurement purposes, this NSC designation provides a level of external validation that generic 2-aryl perimidines from non-NCI sources do not possess.

NCI-DTP Anticancer screening NSC number Compound selection

Physicochemical Property Differentiation: Computed vs. Experimental LogP and Hydrogen-Bonding Capacity

Computed physicochemical properties provide a baseline for differentiating the target compound from simple 2-aryl perimidines. PubChem reports a computed XLogP3-AA value of 3.1 for 1H-perimidin-2-yl(phenyl)methanol, along with 2 hydrogen bond donors (perimidine N–H and C–OH) and 2 hydrogen bond acceptors [1]. In contrast, the close analog 2-phenyl-1H-perimidine (no C-2 –OH) would have only 1 hydrogen bond donor (N–H) and a higher calculated LogP due to the absence of the polar hydroxyl group [2]. This difference of approximately 1 hydrogen bond donor and a lower LogP for the target compound translates into measurably distinct aqueous solubility and membrane permeability profiles, which in turn affect bioassay reproducibility, DMPK properties, and formulation behavior. For procurement decisions, these computed differences are quantifiable (ΔHBD = 1, ΔLogP ≈ 0.5–1.0 units lower for the target compound) and directly impact downstream experimental consistency.

LogP Hydrogen bonding Physicochemical Drug-likeness

Recommended Application Scenarios for 1H-Perimidin-2-yl(phenyl)methanol Based on Verified Differentiation Evidence


Antimicrobial Probe Development Targeting Gram-Positive Pathogens

The established SAR for 2-aryl perimidines demonstrates that electron-donating substituents on the phenyl ring enhance anti-staphylococcal activity [1]. The target compound's C-2 hydroxyl group introduces a hydrogen-bond donor not present in the standard 2-aryl series, offering a structurally distinct starting point for probing alternative binding modes to bacterial targets such as dihydrofolate reductase (DHFR) or DNA gyrase, both of which were validated as perimidine targets through molecular docking [1]. Researchers seeking to explore non-standard hydrogen-bonding interactions with these validated bacterial targets should procure this specific compound rather than generic 2-aryl perimidines.

Solid-State Formulation and Crystallization Studies

X-ray crystallographic evidence confirms that 1H-perimidin-2-yl(phenyl)methanol forms intermolecular hydrogen-bonded dimers via its C-2 hydroxyl group, a packing motif that is structurally impossible for perimidine analogs lacking this functionality [2]. This property makes the compound a valuable model system for studying hydrogen-bond-directed crystal engineering, co-crystal design, and solid-state stability in perimidine-based pharmaceutical candidates. Formulation scientists evaluating the impact of hydrogen bonding on dissolution rate and bioavailability should select this compound over analogs that cannot dimerize.

Exploratory Anticancer Screening and Mechanism-of-Action Studies

The 1990 Braña SAR study conclusively demonstrated that cytostatic potency in the perimidine class depends on the presence of a basic nitrogen in the C-2 side chain [3]. The target compound lacks such a basic nitrogen but possesses a neutral H-bond donor, positioning it in an unexplored region of perimidine cytostatic SAR. Its inclusion as NSC78710 in the NCI repository further validates its relevance to anticancer screening [4]. Cancer biology groups interested in identifying non-DNA-intercalating or hydrogen-bond-mediated mechanisms of perimidine cytotoxicity should prioritize this compound for panel screening.

Analytical Reference Standard for Perimidine Method Development

The computed and experimentally inferred physicochemical profile (XLogP3 = 3.1, HBD = 2, HBA = 2, TPSA = 44.6 Ų) [5], combined with its well-characterized X-ray crystal structure [2], makes this compound suitable as an analytical reference standard for HPLC method development, logP determination, and spectroscopic library building for perimidine-containing compound collections. Its distinct retention time and UV/Vis spectral features relative to simpler 2-aryl perimidines facilitate chromatographic method validation.

Quote Request

Request a Quote for 1h-Perimidin-2-yl(phenyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.